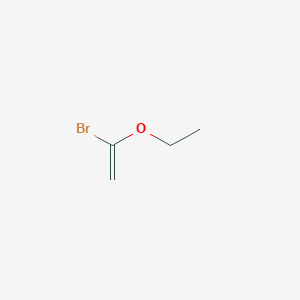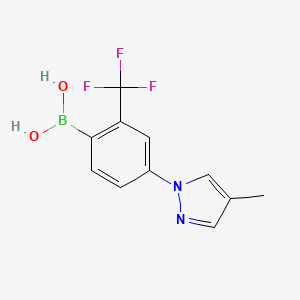
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is protected by a benzyloxycarbonyl (Cbz) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process . This compound is particularly useful in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-HomoArg-OH typically involves the protection of the amino group of homoarginine with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .
Industrial Production Methods
In an industrial setting, the production of Cbz-HomoArg-OH can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cbz-HomoArg-OH undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.
Common Reagents and Conditions
Hydrogenolysis: Pd-C, H2
Substitution: Methanesulfonyl chloride, N-methylimidazole, dichloromethane
Major Products Formed
Hydrogenolysis: Removal of the Cbz group results in the free amino acid homoarginine.
Substitution: Formation of arylamides and other derivatives.
Scientific Research Applications
Cbz-HomoArg-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biomedical Research: Utilized in the development of peptide-based hydrogels for drug delivery and tissue engineering.
Chemical Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The primary function of Cbz-HomoArg-OH is to serve as a protected form of homoarginine, allowing for selective reactions at other functional groups without interference from the amino group. The Cbz group is stable under basic and acidic conditions but can be selectively removed by hydrogenolysis . This orthogonality makes it a valuable tool in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
Cbz-Arg-OH: Similar to Cbz-HomoArg-OH but with a shorter side chain.
Fmoc-HomoArg-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness
Cbz-HomoArg-OH is unique due to its longer side chain compared to arginine, which can influence the properties and reactivity of the resulting peptides. The Cbz protecting group also offers orthogonality with other common protecting groups, making it versatile in complex syntheses .
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
InChI Key |
KTPKIMJAZDFELN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


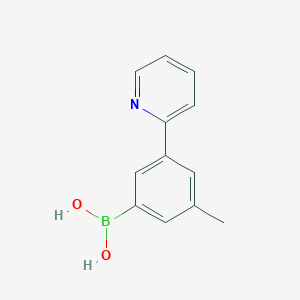
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
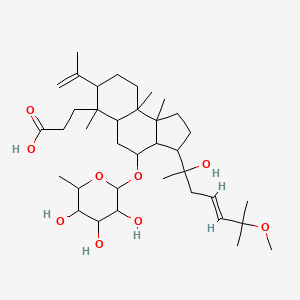

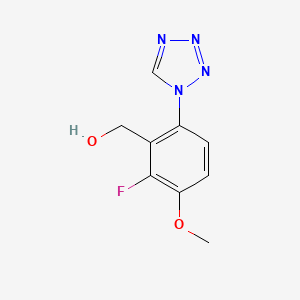
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
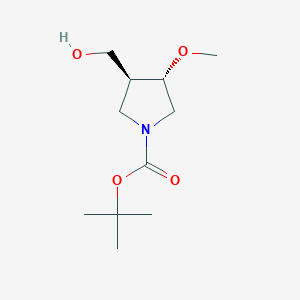

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
